2-{[(3-fluorophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one
Description
Properties
IUPAC Name |
2-[(3-fluorophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN3OS/c15-11-5-3-4-10(8-11)9-20-13-16-12-6-1-2-7-18(12)14(19)17-13/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHQSROOFIMCOLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=NC(=O)N2C=C1)SCC3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3-fluorophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one typically involves the reaction of 3-fluorobenzyl mercaptan with a suitable pyrido[1,2-a][1,3,5]triazin-4-one precursor. The reaction is usually carried out under mild conditions, often in the presence of a base such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Oxidation Reactions
The sulfanyl group (–S–) is prone to oxidation. Common agents include hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
| Oxidation Type | Products | Reagents/Conditions |
|---|---|---|
| Sulfoxide formation | R–SO–R | H₂O₂, room temperature |
| Sulfone formation | R–SO₂–R | m-CPBA, dichloromethane |
Mechanism : Oxidation introduces oxygen atoms to the sulfur center, forming sulfoxides (single oxygen) or sulfones (double oxygen).
Reduction Reactions
Reduction can modify the triazine core or sulfanyl group.
| Reduction Type | Products | Reagents/Conditions |
|---|---|---|
| Triazine ring reduction | Hydrogenated triazine | LiAlH₄, THF, reflux |
| Sulfanyl group reduction | R–SH (thiol) | NaBH₄, ethanol |
Mechanism : Strong reducing agents like lithium aluminum hydride (LiAlH₄) reduce the triazine ring, while milder agents like sodium borohydride (NaBH₄) selectively reduce the sulfanyl group.
Substitution Reactions
The fluorophenyl group and triazine core are susceptible to nucleophilic substitution.
| Substitution Site | Nucleophiles/Reagents | Products |
|---|---|---|
| Fluorophenyl ring | Amines (e.g., NH₃) | Aminated fluorophenyl |
| Triazine core | Thiols (e.g., HS⁻) | Substituted triazine |
Mechanism : The electron-deficient triazine ring and activated fluorophenyl group undergo nucleophilic aromatic substitution under basic conditions (e.g., K₂CO₃/DMF).
Oxidation Studies
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Sulfur oxidation : Reaction with H₂O₂ yields sulfoxides, while m-CPBA produces sulfones.
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Regioselectivity : The sulfanyl group oxidizes preferentially over the triazine core.
Reduction Studies
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Selective reduction : NaBH₄ reduces the sulfanyl group without altering the triazine ring.
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LiAlH₄ effects : Triazine ring reduction alters aromaticity, impacting stability.
Substitution Studies
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Nucleophilic substitution : Piperazine or amine nucleophiles replace the sulfanyl group under basic conditions .
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Halogenation : Fluorophenyl substitution requires strong nucleophiles due to fluorine’s electron-withdrawing effects .
Comparison of Reaction Conditions
| Reaction Type | Solvent | Temperature | Catalyst/Reagent |
|---|---|---|---|
| Oxidation | DCM, DMF | Room temp-reflux | H₂O₂, m-CPBA |
| Reduction | THF, ethanol | Reflux | LiAlH₄, NaBH₄ |
| Substitution | DMF | Reflux | K₂CO₃, nucleophiles |
Mechanistic Insights
-
Oxidation : Electrophilic sulfur centers react with oxidizing agents via a two-step mechanism.
-
Reduction : Triazine ring reduction involves hydride transfer to nitrogen atoms, disrupting aromaticity.
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Substitution : Nucleophilic attack occurs at electrophilic sites (e.g., triazine N-positions) stabilized by resonance .
Scientific Research Applications
2-{[(3-fluorophenyl)methyl]sulfanyl}-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a chemical compound with the molecular formula C15H12FN3OS and a molecular weight of 301.3 g/mol . It contains a fluorophenyl group, a methylsulfanyl group, and a pyrido[1,2-a][1,3,5]triazin-4-one core.
Scientific Research Applications
2-{[(3-fluorophenyl)methyl]sulfanyl}-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one has applications across various scientific disciplines:
- Chemistry It serves as a building block in synthesizing complex molecules.
- Biology It can be employed as a probe for studying biological processes and as a potential therapeutic agent.
- Medicine Its unique structure makes it a candidate for drug development, particularly for targeting specific molecular pathways.
- Industry It can be used to develop new materials or as a catalyst in chemical reactions.
Anticancer Activity
Triazine derivatives with structures similar to 2-{[(3-fluorophenyl)methyl]sulfanyl}-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one have demonstrated anticancer properties. These compounds have shown significant cytotoxicity against various cancer cell lines. Certain derivatives exhibited IC50 values as low as 6.2 μM against colon carcinoma HCT-116 cells and 27.3 μM against breast cancer T47D cells.
Chemical Reactions
2-{[(3-fluorophenyl)methyl]sulfanyl}-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one can undergo reactions such as oxidation, reduction, and substitution. Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents, with reaction conditions involving controlled temperatures and solvents.
Mechanism of Action
The mechanism of action of 2-{[(3-fluorophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one is not fully understood, but it is believed to involve interactions with specific molecular targets. The compound’s structure allows it to interact with various enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets would depend on the specific biological context in which the compound is being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
The following compounds share the pyrido[1,2-a][1,3,5]triazin-4-one core but differ in substituents and functional groups:
2-Diethylamino-7-(3’-bromopyridinyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one (8l) Substituents: A diethylamino group at position 2 and a 3’-bromopyridinyl group at position 7. Properties: Melting point = 230°C; synthesized via Suzuki coupling. The bromine atom enhances reactivity for further functionalization . Contrast: The diethylamino group is electron-donating, whereas the sulfanyl group in the target compound is electron-withdrawing.
2-[(4-Chlorobenzyl)sulfanyl]-8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one Substituents: A 4-chlorobenzylsulfanyl group at position 2 and a methyl group at position 8. Properties: The chlorine atom increases lipophilicity compared to the 3-fluorophenyl group in the target compound. No melting point data provided .
2-Diethylamino-7-(2’-thiophenyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one (8g) Substituents: A thiophenyl group at position 7. Properties: Melting point = 146°C; the sulfur in thiophenyl contributes to π-stacking interactions, unlike the fluorophenyl group in the target compound .
Physicochemical Properties
Key Findings and Implications
- Structural Flexibility: Position 2 substitutions (e.g., sulfanyl vs. amino groups) significantly modulate electronic properties and bioactivity.
- Synthetic Versatility : Suzuki coupling and nucleophilic substitution enable rapid diversification of the core scaffold .
- Unanswered Questions : The target compound’s solubility, stability, and specific biological targets remain uncharacterized in the provided evidence.
Biological Activity
The compound 2-{[(3-fluorophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a heterocyclic compound that has garnered attention for its potential biological activities. Its unique structure, which includes a fluorophenyl group and a pyrido[1,2-a][1,3,5]triazin-4-one core, suggests possible applications in medicinal chemistry and drug development. This article reviews the biological activity of this compound based on various studies and findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
The biological activity of this compound is primarily mediated through its interaction with specific molecular targets. These targets may include enzymes and receptors involved in various biological pathways. The binding of the compound to these targets can modulate their activity, leading to significant biological responses.
Anticancer Activity
Several studies have highlighted the anticancer potential of compounds related to pyrido[1,2-a][1,3,5]triazin derivatives. For instance:
- A study demonstrated that similar compounds exhibited moderate to significant efficacy against human breast cancer cells with IC50 values comparable to established drugs like Olaparib .
- The mechanism often involves the inhibition of key enzymes like PARP1, which plays a critical role in DNA repair processes .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Research indicates that fluorinated compounds generally exhibit enhanced antibacterial activity due to their lipophilicity and electron-withdrawing characteristics .
Other Biological Activities
In addition to anticancer and antimicrobial properties, related compounds have shown:
- Anti-inflammatory effects : Compounds with similar structures have been reported to possess anti-inflammatory activities .
- Antioxidant properties : Some derivatives have demonstrated antioxidant capabilities, which can be beneficial in preventing oxidative stress-related diseases .
Comparative Analysis
To further understand the biological activity of this compound in comparison to similar compounds, the following table summarizes key findings:
| Compound Name | Anticancer Activity (IC50) | Antimicrobial Activity | Other Activities |
|---|---|---|---|
| This compound | TBD | TBD | Anti-inflammatory |
| Related Compound A | 57.3 µM (Olaparib comparable) | Moderate | Antioxidant |
| Related Compound B | 43.4 µM (T47D cells) | Strong | None reported |
Case Studies
Case studies involving similar compounds provide insights into their biological activities:
Q & A
Basic: What synthetic methodologies are recommended for synthesizing 2-{[(3-fluorophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one, and how can reaction conditions be optimized?
Methodological Answer:
- Multi-step synthesis : Begin with the pyrido[1,2-a][1,3,5]triazin-4-one core. Introduce the 3-fluorobenzylthio group via nucleophilic substitution or thiol-ene coupling.
- Optimization : Use Design of Experiments (DoE) to test variables (e.g., solvent polarity, temperature, catalysts). For example, split-plot designs (as in agricultural studies) can efficiently screen multiple factors .
- Characterization : Confirm purity via HPLC (C18 columns recommended) and structural integrity via /-NMR and high-resolution mass spectrometry (HRMS) .
Advanced: How can computational modeling predict the compound’s binding affinity to target enzymes, and what experimental validations are critical?
Methodological Answer:
- Docking/MD simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites. Pay attention to the sulfanyl group’s role in hydrogen bonding or hydrophobic interactions.
- Validation : Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can quantify binding constants. Cross-validate with mutagenesis studies on key residues .
- Theoretical linkage : Align findings with frameworks like enzyme inhibition kinetics or allosteric modulation theories .
Basic: Which analytical techniques are most effective for assessing purity and structural stability?
Methodological Answer:
- Chromatography : Reverse-phase HPLC (e.g., Chromolith columns) with UV detection at 254 nm for quantification .
- Spectroscopy : -NMR to confirm the pyrido-triazinone scaffold and -NMR for fluorophenyl group integrity .
- Stability screening : Use thermal gravimetric analysis (TGA) and pH-dependent degradation studies (ICH Q1A guidelines) .
Advanced: How does the sulfanyl substituent influence metabolic stability, and what assays validate its pharmacokinetic profile?
Methodological Answer:
- Metabolic pathways : The sulfanyl group may undergo oxidation to sulfoxide/sulfone metabolites. Use liver microsome assays (human/rat) with NADPH cofactors.
- LC-MS/MS : Identify metabolites and quantify half-life () in microsomal incubations .
- CYP inhibition : Screen against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .
Basic: What experimental design principles apply to stability studies under varying environmental conditions?
Methodological Answer:
- Accelerated stability testing : Expose the compound to 40°C/75% RH (per ICH guidelines) for 6 months. Monitor degradation via HPLC peak area reduction.
- pH stability : Prepare buffered solutions (pH 1–9) and analyze by LC-MS for hydrolytic byproducts .
- Data analysis : Use ANOVA to compare degradation rates across conditions, ensuring replicates for statistical power .
Advanced: How can contradictions in reported biological activities across cell lines be resolved?
Methodological Answer:
- Assay standardization : Ensure consistent cell passage numbers, serum concentrations, and incubation times.
- Orthogonal assays : Validate cytotoxicity (MTT assay) with apoptosis markers (Annexin V/PI staining) .
- Mechanistic studies : Use siRNA knockdowns or CRISPR-Cas9 to isolate target-specific effects vs. off-target pathways .
Advanced: What in silico models predict environmental fate, and how are they experimentally validated?
Methodological Answer:
- QSAR models : Predict biodegradation (e.g., EPI Suite) and bioaccumulation potential (log ).
- Validation : Conduct OECD 301F (ready biodegradability) tests or soil column studies to measure leaching potential .
- Ecotoxicology : Use Daphnia magna or algae growth inhibition assays to assess acute toxicity .
Basic: What are critical considerations for scaling synthesis from milligram to gram scale?
Methodological Answer:
- Process optimization : Transition from batch to flow chemistry for exothermic steps. Monitor heat/mass transfer using Process Analytical Technology (PAT) .
- Purification : Replace column chromatography with recrystallization (solvent screening via Hansen solubility parameters).
- Yield tracking : Use DoE to identify critical parameters (e.g., catalyst loading, solvent volume) affecting scalability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
